molecular formula C21H17BrN2O2S B11538729 O-{4-[(4-methylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate

O-{4-[(4-methylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate

Katalognummer: B11538729
Molekulargewicht: 441.3 g/mol
InChI-Schlüssel: IMHQFFOYHLBIKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-{4-[(4-methylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both carbamoyl and bromophenyl groups, making it a subject of interest for chemists and researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-{4-[(4-methylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 4-methylphenyl isocyanate and 4-bromophenyl isothiocyanate. These intermediates are then reacted with appropriate phenyl derivatives under controlled conditions to form the final product. Common reagents used in these reactions include organic solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

O-{4-[(4-methylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the bromine atom in the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

O-{4-[(4-methylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of O-{4-[(4-methylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved often include the modulation of cellular signaling and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl acetoacetate: Used in organic synthesis and exhibits keto-enol tautomerism.

    Diethyl malonate: Commonly used in malonic ester synthesis.

    Acetylacetone: Known for its chelating properties and use in various chemical reactions.

Uniqueness

O-{4-[(4-methylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C21H17BrN2O2S

Molekulargewicht

441.3 g/mol

IUPAC-Name

O-[4-[(4-methylphenyl)carbamoyl]phenyl] N-(4-bromophenyl)carbamothioate

InChI

InChI=1S/C21H17BrN2O2S/c1-14-2-8-17(9-3-14)23-20(25)15-4-12-19(13-5-15)26-21(27)24-18-10-6-16(22)7-11-18/h2-13H,1H3,(H,23,25)(H,24,27)

InChI-Schlüssel

IMHQFFOYHLBIKC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=S)NC3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.